molecular formula C12H13N3OS B8708438 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 140396-41-4

6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B8708438
CAS No.: 140396-41-4
M. Wt: 247.32 g/mol
InChI Key: PQEMRBOCMOMAOD-UHFFFAOYSA-N
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Description

6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of benzylamine with a suitable pyrimidine derivative, followed by methylation and thiolation steps. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized for maximum yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive pyrimidines.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-(methylthio)pyrimidin-4(3H)-one: Lacks the benzyl group.

    3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one: Lacks the amino group.

    6-Amino-3-benzylpyrimidin-4(3H)-one: Lacks the methylthio group.

Uniqueness

6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of all three substituents (amino, benzyl, and methylthio) on the pyrimidine ring. This combination of functional groups may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

140396-41-4

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

6-amino-3-benzyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H13N3OS/c1-17-12-14-10(13)7-11(16)15(12)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3

InChI Key

PQEMRBOCMOMAOD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1CC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 60% NaH dispersion (1.8 g=45 mmol) in 25 ml DMF at 10° C. add dropwise a solution of 6-amino-2-methylthio-4-hydroxypyrimidine (6.3 g=40 mmol) in 150 ml DMF. When gas evolution subsides, add benzyl bromide (7.5 g=44 mmol). Stir 1.5 hr. at room temperature. Remove DMF and partition the residue between EtOAc and water. Wash the organic layer with water, dry and concentrate. Recrystallize the residue from CH3CN to give the title compound, a white solid. FAB MS: M+1=248.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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6.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
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solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

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